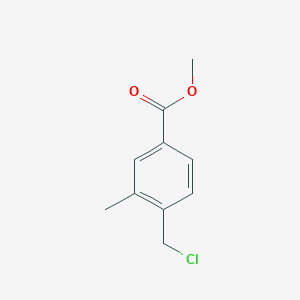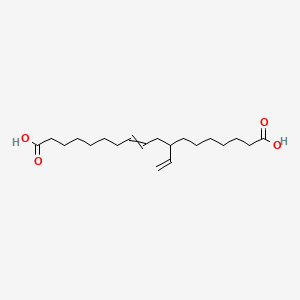
methyl 3-methoxybenzimidate HCL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methoxybenzimidate hydrochloride is an organic compound that belongs to the class of benzimidates. It is a derivative of benzimidazole, characterized by the presence of a methoxy group at the third position of the benzene ring and a methoxy group attached to the imidate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-methoxybenzimidate hydrochloride can be synthesized through the cyanoimidation of aldehydes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrogen cyanide and tert-butyl hypochlorite in methanol. The reaction mixture is stirred at room temperature and then heated to 50°C for several hours. The product is purified by flash chromatography on silica gel using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
In industrial settings, the production of methyl 3-methoxybenzimidate hydrochloride typically involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, amines, and substituted benzimidates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 3-methoxybenzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of methyl 3-methoxybenzimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
- Methyl benzimidate hydrochloride
- Methyl 4-methoxybenzimidate hydrochloride
- Methyl 3-chloro-4-methoxybenzimidate hydrochloride
Uniqueness
Methyl 3-methoxybenzimidate hydrochloride is unique due to the presence of the methoxy group at the third position of the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
methyl 3-methoxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-8-5-3-4-7(6-8)9(10)12-2;/h3-6,10H,1-2H3;1H |
InChIキー |
JXJDDTFXZMZTKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



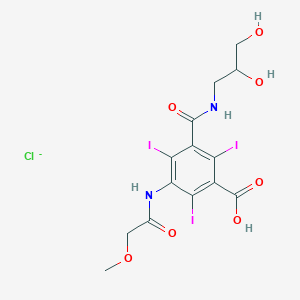

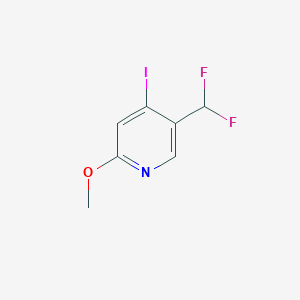
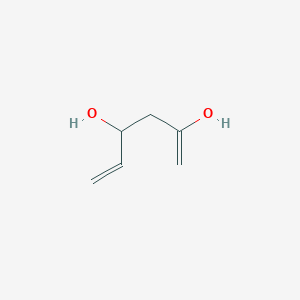
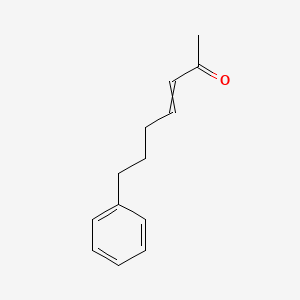
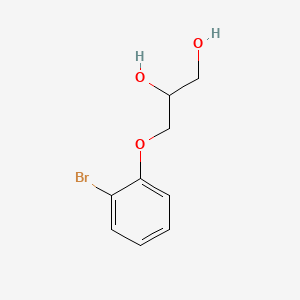
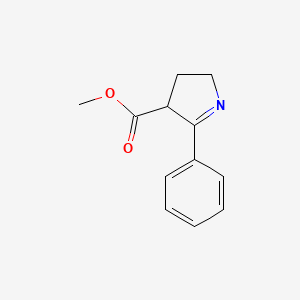

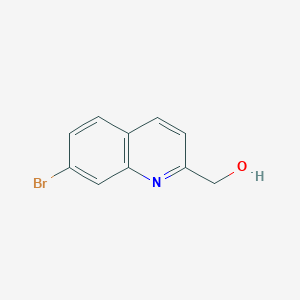

![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
